Benzenemethanamine, N-(6-methyl-4,5-heptadienyl)-
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Overview
Description
Benzenemethanamine, N-(6-methyl-4,5-heptadienyl)- is a chemical compound with the molecular formula C15H21N It is a derivative of benzenemethanamine, where the amine group is substituted with a 6-methyl-4,5-heptadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(6-methyl-4,5-heptadienyl)- typically involves the reaction of benzenemethanamine with 6-methyl-4,5-heptadienyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(6-methyl-4,5-heptadienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, N-(6-methyl-4,5-heptadienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(6-methyl-4,5-heptadienyl)- depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: A simpler derivative with a methyl group instead of the 6-methyl-4,5-heptadienyl group.
Benzenemethanamine, 4-methyl-: Another derivative with a methyl group at the para position of the benzene ring.
Uniqueness
Benzenemethanamine, N-(6-methyl-4,5-heptadienyl)- is unique due to the presence of the 6-methyl-4,5-heptadienyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88067-53-2 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
InChI |
InChI=1S/C15H21N/c1-14(2)9-5-4-8-12-16-13-15-10-6-3-7-11-15/h3,5-7,10-11,16H,4,8,12-13H2,1-2H3 |
InChI Key |
JJRYDPGOMVILPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCCCNCC1=CC=CC=C1)C |
Origin of Product |
United States |
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